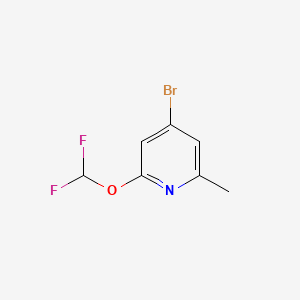

4-Bromo-2-(difluoromethoxy)-6-methylpyridine

カタログ番号:

B578821

CAS番号:

1227184-58-8

分子量:

238.032

InChIキー:

FVUZISOUEIXVIP-UHFFFAOYSA-N

注意:

研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“4-Bromo-2-(difluoromethoxy)-6-methylpyridine” is a chemical compound with the molecular formula C6H4BrF2NO . It has a molecular weight of 224 . This compound is used in various fields of research and development .

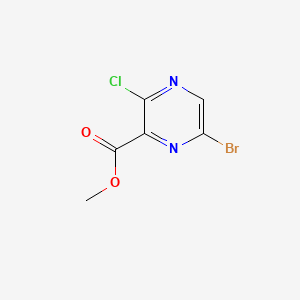

Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyridine ring substituted with a bromo group at the 4-position and a difluoromethoxy group at the 2-position . The exact mass of the molecule is 222.94443 g/mol .Physical and Chemical Properties Analysis

“this compound” is a liquid at room temperature . It has a molecular weight of 224 and a molecular formula of C6H4BrF2NO . The exact mass of the molecule is 222.94443 g/mol .科学的研究の応用

Synthesis and Material Science

- Novel Schiff Base Compounds : The synthesis and characterization of a Schiff base compound derived from a structurally related pyridine derivative showed promising antibacterial activities. This underscores the utility of halogenated pyridines in developing new antibacterial agents (Wang et al., 2008).

- Super Lewis Basic Tris(dialkylamino)-Substituted Terpyridines : Research into electron-rich dialkylamino-substituted terpyridines, utilizing bromo-substituted pyridine intermediates, demonstrates their potential as ligands in catalysis due to their high Lewis basicity. This highlights the role of halogenated pyridines in facilitating the synthesis of complex organic molecules with high efficiency and selectivity (Merlin Kleoff et al., 2019).

Organic Synthesis and Catalysis

- Regioselective Suzuki Cross-Coupling Reactions : The regioselective Suzuki cross-coupling reactions of dibromopyridine illustrate the strategic use of halogenated pyridines in constructing carbon-substituted pyridines, which are challenging to prepare by other means. This work emphasizes the versatility of halogenated pyridines in organic synthesis, particularly in cross-coupling reactions (Cristina Sicre et al., 2006).

Chemical Intermediates for Novel Derivatives

- Pyridine Derivatives Synthesis : A study on palladium-catalyzed Suzuki cross-coupling reactions for synthesizing novel pyridine derivatives from bromo-methylpyridin-amine showcases the significance of halogenated pyridines as intermediates in creating compounds with potential biological activities. This research also utilized Density Functional Theory (DFT) studies to analyze the electronic properties of the synthesized derivatives, indicating their potential as chiral dopants for liquid crystals and their biological activities, including anti-thrombolytic and biofilm inhibition activities (Gulraiz Ahmad et al., 2017).

特性

IUPAC Name |

4-bromo-2-(difluoromethoxy)-6-methylpyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrF2NO/c1-4-2-5(8)3-6(11-4)12-7(9)10/h2-3,7H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVUZISOUEIXVIP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=N1)OC(F)F)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrF2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00731529 |

Source

|

| Record name | 4-Bromo-2-(difluoromethoxy)-6-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00731529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227184-58-8 |

Source

|

| Record name | 4-Bromo-2-(difluoromethoxy)-6-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00731529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

8-Iodo-3,4-dihydro-2H-pyrano[3,2-c]pyridine

Cat. No.: B578738

CAS No.: 1222533-89-2

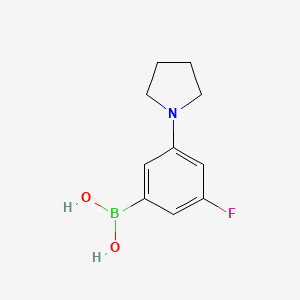

3-Fluoro-5-pyrrolidinophenylboronic acid

Cat. No.: B578739

CAS No.: 1217500-96-3

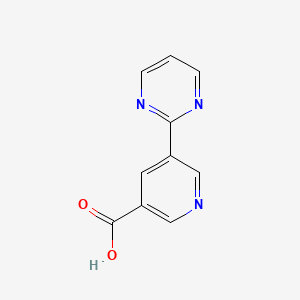

5-(Pyrimidin-2-yl)nicotinic acid

Cat. No.: B578741

CAS No.: 1237518-66-9

2-(T-Butylcarbamoyl)-4-methylphenylboronic acid

Cat. No.: B578742

CAS No.: 1256345-94-4

![8-Iodo-3,4-dihydro-2H-pyrano[3,2-c]pyridine](/img/structure/B578738.png)

![1-[(3S)-3-(aminomethyl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B578749.png)

![7-Boc-3-phenyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B578751.png)